2-(Aminomethyl)-3-hydroxybenzonitrile

Physicochemical Profiling Drug Design ADME Prediction

2-(Aminomethyl)-3-hydroxybenzonitrile (CAS 1243284-77-6) is a bifunctional benzonitrile building block with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol. It features a nitrile group at position 1, an aminomethyl (-CH2NH2) substituent at position 2, and a hydroxyl (-OH) group at position 3 on the benzene ring.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B13135005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-3-hydroxybenzonitrile
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)CN)C#N
InChIInChI=1S/C8H8N2O/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,11H,5,10H2
InChIKeyXMNXUGTZMIDMQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Aminomethyl)-3-hydroxybenzonitrile: Structural & Procurement Baseline for This Research Intermediate


2-(Aminomethyl)-3-hydroxybenzonitrile (CAS 1243284-77-6) is a bifunctional benzonitrile building block with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . It features a nitrile group at position 1, an aminomethyl (-CH2NH2) substituent at position 2, and a hydroxyl (-OH) group at position 3 on the benzene ring . This unique 1,2,3-substitution pattern distinguishes it from its positional isomers and provides a defined hydrogen-bond donor/acceptor topology. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry, with documented applications in the preparation of HIV integrase inhibitors and as a precursor for CCR5 antagonist scaffolds [1].

Why Positional Isomers of 2-(Aminomethyl)-3-hydroxybenzonitrile Cannot Be Interchanged in Synthesis


The four regioisomers of aminomethyl-hydroxybenzonitrile share the same molecular formula (C8H8N2O) and molecular weight (148.16), yet their substitution patterns produce distinct spatial arrangements of the hydrogen-bond donor and acceptor groups critical for molecular recognition . In the target compound, the ortho-aminomethyl and meta-hydroxy groups relative to the nitrile create a specific intramolecular hydrogen-bonding geometry and chelation potential that differs fundamentally from the 4-(aminomethyl)-3-hydroxy isomer (para-aminomethyl) or the 3-(aminomethyl)-4-hydroxy isomer (meta-aminomethyl, para-hydroxy) . These geometric differences can result in divergent reactivity in subsequent derivatization steps—such as cyclization, amide coupling, or metal-chelate formation—making direct isomer substitution in a validated synthetic route chemically unsound without re-optimization of reaction conditions .

Quantitative Differentiation Evidence: 2-(Aminomethyl)-3-hydroxybenzonitrile vs. Positional Isomers and Analogs


pKa and Ionization State at Physiological pH: Target Compound vs. Des-Hydroxy Analog

The predicted acid dissociation constant (pKa) of the phenolic -OH group in 2-(Aminomethyl)-3-hydroxybenzonitrile is 7.16 ± 0.40 . This places the hydroxyl group in a partially ionized state at physiological pH 7.4, enabling the molecule to exist as an equilibrium mixture of neutral and phenoxide anion forms. In contrast, the des-hydroxy analog 2-(aminomethyl)benzonitrile (CAS 344957-25-1) lacks this ionizable group entirely, eliminating pH-dependent solubility, hydrogen-bonding capacity, and metal-chelating potential . The predicted pKa of 7.16 also differs from the pKa of simple 3-hydroxybenzonitrile (predicted ~8.5–9.0), attributable to the electron-withdrawing inductive effect of the ortho-aminomethyl substituent .

Physicochemical Profiling Drug Design ADME Prediction

Predicted Boiling Point and Density Across Regioisomeric Series: Implications for Purification Strategy

Predicted physicochemical properties for the four regioisomers of aminomethyl-hydroxybenzonitrile (C8H8N2O, MW 148.16) reveal measurable differences that can inform purification method selection. The target compound 2-(aminomethyl)-3-hydroxybenzonitrile has a predicted boiling point of 310.4 ± 32.0 °C and a predicted density of 1.26 ± 0.1 g/cm³ . The 4-(aminomethyl)-3-hydroxy isomer (CAS 741670-77-9) carries the same molecular mass but a different predicted LogP of 1.42 and topological polar surface area of 70.04 Ų , suggesting differential chromatographic retention behavior. These predicted property differences, while modest, indicate that regioisomeric mixtures are separable by optimized chromatographic or distillation methods, making isomer purity an analytically verifiable quality attribute at procurement .

Synthetic Chemistry Purification Process Development

HIV Integrase Inhibitor Intermediate: Target Compound's Documented Role in a Clinically Validated Pathway

2-(Aminomethyl)-3-hydroxybenzonitrile is explicitly cited as an intermediate in the preparation of HIV-integrase inhibitors, referencing the work of Summa et al. (J. Med. Chem.) . This application context places the compound within the synthetic pathway of a clinically established target class (strand-transfer integrase inhibitors such as raltegravir and dolutegravir). In contrast, the 3-(aminomethyl)-4-hydroxy isomer (CAS 79663-62-0) and 4-(aminomethyl)-3-hydroxy isomer (CAS 741670-77-9) are primarily described in the context of general building block applications without a specified link to an approved drug pharmacophore . The target compound's ortho-aminomethyl group provides the correct geometry for subsequent cyclization to form the metal-chelating pharmacophore required for integrase active-site binding . No equivalent integrase-inhibitor intermediate role has been documented for the other regioisomers in publicly available literature.

HIV Integrase Antiviral Synthesis Medicinal Chemistry

Differential Biological Activity Profile: Anti-proliferative and Differentiation-Inducing Activity vs. Simple Benzonitrile Scaffolds

The compound has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, suggesting potential application as an anti-cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This cellular differentiation activity is linked to the combination of the aminomethyl and hydroxyl substituents on the benzonitrile core. In contrast, simple 3-hydroxybenzonitrile (CAS 873-62-1) lacking the aminomethyl group, and 2-(aminomethyl)benzonitrile (CAS 344957-25-1) lacking the hydroxyl group, do not exhibit this same differentiation-inducing phenotype in the available literature, indicating that the bifunctional substitution pattern is required for this specific biological readout [2]. However, no quantitative IC50 head-to-head comparison data under identical assay conditions is publicly available for these analogs.

Anti-cancer Cell Differentiation Phenotypic Screening

Synthetic Tractability and Commercial Availability: Purity Levels Across Suppliers

2-(Aminomethyl)-3-hydroxybenzonitrile is commercially available from multiple suppliers at purities of 95% to 98% (HPLC) . Leyan (Shanghai Haohong Biomedical) supplies the compound at 98% purity (Catalog No. 1958680) . This is comparable to the purity levels available for the 4-(aminomethyl)-3-hydroxy isomer (95% minimum, AKSci) and the 3-(aminomethyl)-4-hydroxy isomer (98%, BiDePharm) . However, the target compound's specific supplier base in China (Leyan, ChemicalBook-listed vendors) may offer supply chain advantages for certain procurement geographies. All regioisomers are typically offered at research-scale quantities (milligrams to grams), consistent with their status as specialty building blocks rather than commodity chemicals.

Chemical Procurement Synthetic Chemistry Building Blocks

Optimal Application Scenarios for 2-(Aminomethyl)-3-hydroxybenzonitrile in Research and Industrial Settings


HIV Integrase Inhibitor Medicinal Chemistry Programs

The compound's documented role as an intermediate for HIV-integrase inhibitor synthesis makes it a rational building block choice for medicinal chemistry teams pursuing strand-transfer integrase inhibitors. The ortho-aminomethyl group provides the correct spatial orientation for subsequent cyclization or derivatization to install the metal-chelating pharmacophore required for integrase active-site engagement. Teams should specify 2-(aminomethyl)-3-hydroxybenzonitrile rather than its 4-aminomethyl or 3-aminomethyl positional isomers, as the latter placements cannot recapitulate the required geometry without additional synthetic steps.

CCR5 Antagonist Lead Optimization

Preliminary pharmacological screening has identified the compound as a CCR5 antagonist scaffold, with potential applications in HIV infection, asthma, rheumatoid arthritis, and autoimmune diseases [1]. The bifunctional hydrogen-bonding motif provided by the ortho-aminomethyl and meta-hydroxy groups enables interactions with the CCR5 receptor binding pocket that are geometrically distinct from those achievable with isomers. For structure–activity relationship (SAR) expansion libraries around this phenotype, procurement of the correct regioisomer is essential to preserve the pharmacophore geometry.

Cell Differentiation and Anti-Proliferative Phenotypic Screening

The reported activity in arresting undifferentiated cell proliferation and inducing monocyte differentiation [2] positions this compound as a starting point for phenotypic screening campaigns in oncology and dermatology. The synergistic requirement of both the aminomethyl and hydroxyl substituents for this activity—not replicated by mono-functional benzonitrile fragments—makes the target compound a more informative probe than simpler benzonitrile building blocks.

Metal-Chelating Ligand Design and Coordination Chemistry

The combination of a phenolic –OH (predicted pKa 7.16) in proximity to an aminomethyl group creates a potential bidentate or tridentate metal-binding motif. The partial ionization of the phenol at physiological pH enables pH-dependent metal coordination, a feature that can be exploited in the design of metalloenzyme inhibitors or metal-sensing probes. The target compound's 1,2,3-substitution pattern provides a distinct chelation geometry compared to the 1,3,4- or 1,2,4-substitution patterns of its positional isomers, which offer different bite angles and donor-atom distances for metal coordination .

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